

The Multifaceted Role of BRPF1 in Gene Transcription and Disease: A Technical Guide

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Introduction

Bromodomain and PHD Finger Containing 1 (BRPF1) is a critical scaffold protein that plays a pivotal role in the regulation of gene transcription through its function in histone acetyltransferase (HAT) complexes.[1][2] This multivalent chromatin regulator is integral to the assembly and enzymatic activity of the MOZ (monocytic leukemic zinc-finger protein)/MORF (MOZ-related factor) and HBO1 (HAT bound to ORC1) complexes.[2][3] Through its distinct structural domains, BRPF1 recognizes specific histone modifications and recruits HAT enzymes to chromatin, leading to the acetylation of histone tails and subsequent modulation of gene expression.[2][4] Dysregulation of BRPF1 function has been implicated in a spectrum of human diseases, ranging from developmental disorders to various forms of cancer, making it a compelling target for therapeutic intervention.[5][6][7] This technical guide provides an in-depth overview of the core functions of BRPF1, its role in disease, and detailed methodologies for its investigation.

BRPF1 Structure and Function in Gene Transcription

BRPF1 acts as a scaffold, bringing together the catalytic HAT subunits (MOZ/MORF or HBO1) with other accessory proteins, such as ING5 (Inhibitor of Growth 5) and MEAF6 (MYST/Esa1-associated factor 6), to form functional tetrameric complexes.[8] This assembly is crucial for the

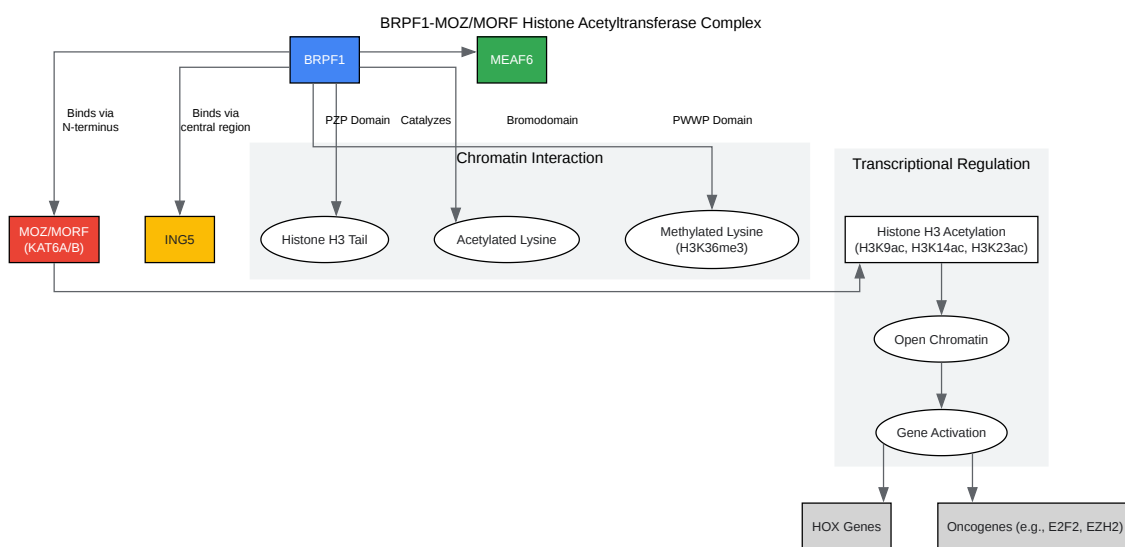
enzymatic activity and substrate specificity of the HAT complexes.[1] The function of BRPF1 is mediated by its distinct domains:

- N-terminal PHD-Zinc Knuckle-PHD (PZP) domain: This domain is responsible for binding to the N-terminal tail of histone H3.[9]
- Bromodomain: This domain specifically recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the complex to transcriptionally active chromatin regions.[4][10]
- PWWP (Pro-Trp-Trp-Pro) domain: This domain binds to methylated histone H3, particularly H3K36me3, a mark associated with actively transcribed gene bodies.[2][11]

Through the coordinated action of these domains, BRPF1 plays a crucial role in directing the HAT complexes to specific genomic loci, where they catalyze the acetylation of histone H3 at various lysine residues, including H3K9, H3K14, and H3K23.[7][12] This histone acetylation leads to a more open chromatin structure, facilitating the access of transcription factors and the transcriptional machinery to DNA, ultimately resulting in gene activation.[13]

Signaling Pathway of the BRPF1-MOZ/MORF Complex

The following diagram illustrates the assembly and function of the BRPF1-containing MOZ/MORF histone acetyltransferase complex.



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BRPF1-MOZ/MORF HAT complex assembly and function.

Role of BRPF1 in Disease

Mutations and dysregulation of BRPF1 have been linked to a variety of human diseases, underscoring its importance in normal development and cellular homeostasis.

Developmental Disorders

Germline mutations in the BRPF1 gene are associated with Intellectual Developmental Disorder with Dysmorphic Facies and Ptosis (IDDDFP).[14][15] This syndrome is characterized by intellectual disability, developmental delay, hypotonia, and distinct facial features.[14] Functional studies have shown that these mutations can impair the assembly of the HAT complex and reduce histone H3K23 acetylation, leading to the deregulation of developmental genes.[14][16]

Cancer

Somatic mutations and altered expression of BRPF1 are implicated in several types of cancer:

- **Leukemia:** BRPF1 is involved in the pathogenesis of acute myeloid leukemia (AML), particularly in cases with chromosomal translocations involving MOZ.[10]
- **Medulloblastoma:** Truncated BRPF1 mutations have been identified in adult Sonic hedgehog (SHH) medulloblastoma, where they cooperate with Smoothened mutations to drive tumor formation.[7][11]
- **Hepatocellular Carcinoma (HCC):** BRPF1 is frequently upregulated in HCC, and its overexpression is associated with poor patient survival.[17][18] In HCC, BRPF1 promotes tumor growth and proliferation by activating the expression of oncogenes such as E2F2 and EZH2.[17][18]
- **Other Cancers:** Dysregulation of BRPF1 has also been reported in prostate cancer, ovarian cancer, and lower-grade gliomas.[19][20][21]

The oncogenic role of BRPF1 in these cancers has positioned it as a promising therapeutic target.

Data Presentation: Quantitative Analysis of BRPF1 Interactions and Inhibition

Binding Affinities of BRPF1 Bromodomain for Acetylated Histone Peptides

The following table summarizes the dissociation constants (Kd) for the interaction of the BRPF1 bromodomain with various acetylated histone peptides, as determined by Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR).

Histone Peptide	Kd (μM) - ITC	Kd (μM) - NMR	Reference(s)
H2AK5ac	48.5	57	[4] [22]
H4K12ac	86.5	74	[4] [22]
H3K14ac	626	597	[4] [22]
H4K5acK8ac	27.7	-	[7]
H4K5acK12ac	-	-	[7]
H4K5ac	-	1240	[4]
H4K8ac	-	697	[4]
Di-acetylated ILF3 peptide	250.2	-	[13]

Potency of Small Molecule Inhibitors Targeting BRPF1

Several small molecule inhibitors targeting the bromodomain of BRPF1 have been developed. The table below lists their IC50 and Kd values.

Inhibitor	Target(s)	IC50 (nM)	Kd (nM)	Reference(s)
GSK5959	BRPF1	80	-	[23]
GSK6853	BRPF1	pIC50=8.1	-	[23]
PFI-4	BRPF1B	172	13	[5]
OF-1	Pan-BRPF	270	100 (BRPF1B)	[5][23]
NI-42	Pan-BRPF	140	40	[5]
NI-57	Pan-BRPF	114	31	[5]
BAY-140	BRPF1	30	-	[6]
BAY-496	BRPF1	20	-	[6]
IACS-9571	TRIM24/BRPF1	-	14	[5]

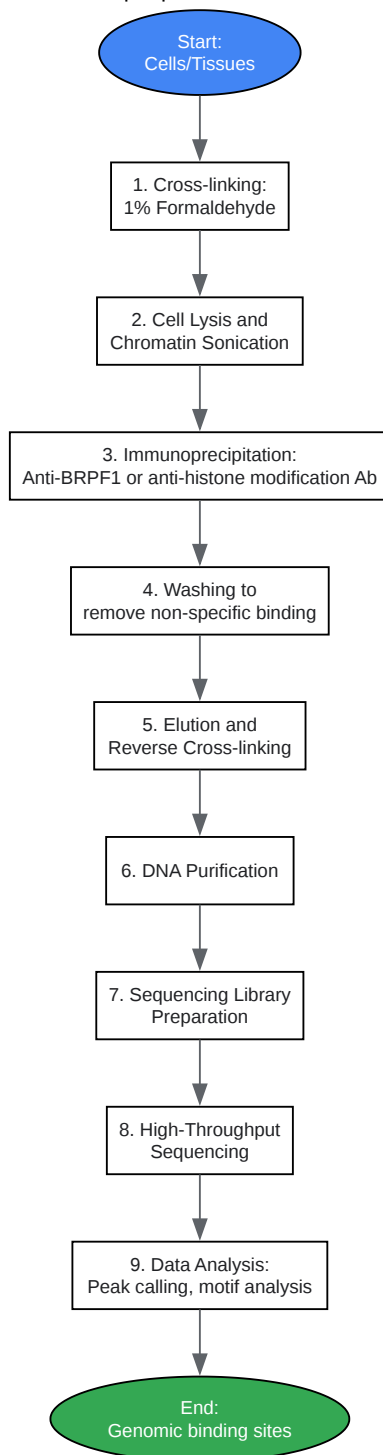
Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of BRPF1.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for the identification of BRPF1 target genes and the analysis of histone modifications.

ChIP-seq Experimental Workflow

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A streamlined workflow for ChIP-seq experiments.

Protocol Steps:

- Cell Cross-linking:
 - Grow cells to 80-90% confluency.
 - Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
 - Wash cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Sonication:
 - Scrape cells and resuspend in cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors).
 - Incubate on ice for 10 minutes.
 - Centrifuge and resuspend the nuclear pellet in nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, with protease inhibitors).
 - Sonicate the chromatin to an average fragment size of 200-500 bp.
- Immunoprecipitation:
 - Dilute the sonicated chromatin with ChIP dilution buffer.
 - Pre-clear the chromatin with Protein A/G beads.
 - Incubate the pre-cleared chromatin with an antibody specific for BRPF1 or the histone modification of interest overnight at 4°C with rotation.
 - Add Protein A/G beads and incubate for another 2-4 hours.

- Washing and Elution:
 - Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
 - Elute the chromatin from the beads with elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
 - Treat with RNase A and Proteinase K.
 - Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the purified DNA.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align reads to the reference genome.
 - Perform peak calling to identify regions of enrichment.
 - Conduct downstream analyses such as motif discovery and gene ontology analysis.[\[1\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Co-Immunoprecipitation (Co-IP)

This protocol is for the identification of proteins that interact with BRPF1.

Protocol Steps:

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.

- Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).[\[5\]](#)[\[14\]](#)
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge to pellet cell debris and collect the supernatant.
- Pre-clearing (Optional but Recommended):
 - Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
 - Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Add the primary antibody against BRPF1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for 2-4 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold lysis buffer.
- Elution:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analysis:
 - Separate the proteins by SDS-PAGE.
 - Analyze by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the interactome.[\[3\]](#)[\[10\]](#)[\[27\]](#)

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is for measuring the enzymatic activity of BRPF1-containing HAT complexes.

Protocol Steps:

- Reaction Setup:
 - Prepare a reaction mixture containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), purified BRPF1-containing HAT complex, and a histone substrate (e.g., core histones or a specific histone peptide).
 - Initiate the reaction by adding [3H]- or [14C]-labeled Acetyl-CoA.
- Incubation:
 - Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Stopping the Reaction and Detection:
 - Spot the reaction mixture onto P81 phosphocellulose paper.
 - Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated labeled Acetyl-CoA.
 - Measure the incorporated radioactivity using a scintillation counter.[\[20\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

Conclusion and Future Directions

BRPF1 is a master regulator of gene transcription through its essential role as a scaffold in histone acetyltransferase complexes. Its involvement in both normal development and a range of diseases, particularly cancer, highlights its significance as a subject of ongoing research and a promising target for novel therapeutics. The development of specific BRPF1 inhibitors is an active area of research with the potential to provide new treatment options for patients with BRPF1-driven diseases. Future studies will likely focus on further elucidating the complex regulatory networks governed by BRPF1, identifying additional interacting partners, and translating the growing body of knowledge into clinical applications. The detailed experimental

protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this critical chromatin regulator.

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